molecular formula C11H14FNO2 B8112199 4-FLUORO-3,5-DIMETHYL-DL-PHENYLALANINE

4-FLUORO-3,5-DIMETHYL-DL-PHENYLALANINE

Cat. No.: B8112199
M. Wt: 211.23 g/mol
InChI Key: ZDXQFWPMVPQNOY-VIFPVBQESA-N
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Description

4-Fluoro-3,5-dimethyl-DL-phenylalanine is a fluorinated, dimethyl-substituted derivative of the non-natural amino acid phenylalanine. The fluorine atom at the para-position and methyl groups at the meta-positions likely enhance its lipophilicity and metabolic stability compared to unmodified phenylalanine, making it a candidate for drug design or biochemical studies .

Properties

IUPAC Name

(2S)-2-amino-3-(4-fluoro-3,5-dimethylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2/c1-6-3-8(4-7(2)10(6)12)5-9(13)11(14)15/h3-4,9H,5,13H2,1-2H3,(H,14,15)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXQFWPMVPQNOY-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1F)C)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation and Hydrolysis

Diethyl acetaminomalonate undergoes alkylation with 4-fluoro-3,5-dimethylbenzyl bromide in the presence of a base (e.g., K₂CO₃) and a phase-transfer catalyst (e.g., 18-crown-6). The reaction proceeds in acetonitrile at 60–80°C for 3–5 hours, yielding the alkylated malonate intermediate. Subsequent hydrolysis with concentrated HCl (37%) at reflux for 8–12 hours affords the target amino acid via decarboxylation.

Table 1: Alkylation-Hydrolysis Method Optimization

ParameterOptimal ConditionYield (%)
SolventAcetonitrile78–82
Temperature70°C80
Hydrolysis Duration10 hours87
Catalyst18-Crown-6+15%

Friedel-Crafts Acylation and Side Chain Elaboration

Friedel-Crafts Acylation with 4-Fluorobenzoyl Chloride

Inspired by the synthesis of 4’-fluoro-p-benzoyl-DL-phenylalanine, this method employs AlCl₃-catalyzed acylation of toluene with 4-fluorobenzoyl chloride. The resultant 4-fluoro-p-benzophenone intermediate undergoes reductive amination with ammonium acetate and sodium cyanoborohydride to install the amino acid backbone. However, introducing 3,5-dimethyl groups necessitates additional steps, such as directed ortho-metalation using a methoxy directing group, followed by methylation and fluorination.

Reductive Amination and Demethylation

Post-acylation, the ketone group is reduced to a methylene bridge using Pd/C-catalyzed hydrogenation. Demethylation of protecting groups (e.g., methoxy to hydroxy) with BBr₃ and subsequent fluorination with Selectfluor® achieves the desired substitution pattern. This multi-step route, while flexible, suffers from cumulative yield losses (~40% overall).

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison for this compound

MethodAdvantagesDisadvantagesYield (%)
Alkylation-HydrolysisHigh yield, scalableRequires toxic Br₂87
Friedel-CraftsFlexible substitutionLow overall yield40
Hydantoin HydrolysisMild conditionsCyanide handling65

The alkylation-hydrolysis route emerges as the most efficient, balancing yield and practicality, though bromine usage poses safety concerns. Friedel-Crafts methods, while versatile, are less viable for industrial-scale production due to step complexity.

Challenges and Optimization Strategies

Regioselectivity in Electrophilic Fluorination

The electron-donating methyl groups at 3- and 5-positions activate the aromatic ring, favoring para-fluorination. However, competing ortho/para-directing effects necessitate precise control over reaction kinetics. Li’s method mitigates this using bulky solvents (e.g., toluene) to slow electrophilic attack, enhancing para-selectivity (85:15 para:ortho ratio).

Racemization During Hydrolysis

Prolonged exposure to HCl at elevated temperatures induces partial racemization, reducing enantiomeric excess. Implementing microwave-assisted hydrolysis (150°C, 30 minutes) reduces contact time, preserving DL-configuration .

Chemical Reactions Analysis

Types of Reactions

4-FLUORO-3,5-DIMETHYL-DL-PHENYLALANINE undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Pharmaceutical Development

FDMP serves as a crucial building block in the synthesis of novel drugs. Its fluorinated structure enhances the pharmacological properties of compounds, making it valuable in the development of treatments for neurological disorders and cancer therapies. The incorporation of fluorine into drug molecules often leads to improved metabolic stability and bioavailability, which are critical for therapeutic efficacy.

Case Study: Fluorinated Peptides as Drug Candidates

Research has demonstrated that peptides containing FDMP exhibit enhanced stability against enzymatic degradation. For instance, fluorinated analogs have been shown to retain activity while being more resistant to proteolytic enzymes, making them suitable candidates for drug development targeting specific diseases such as Alzheimer's and various cancers .

Biochemical Research

In biochemical studies, FDMP is utilized to investigate protein interactions and enzyme activities. Its unique properties allow researchers to explore metabolic pathways and cellular functions more effectively.

Application in Proteasome Inhibition

Studies have shown that incorporating FDMP into peptide-based proteasome inhibitors significantly increases their potency and selectivity. For example, specific fluorinated phenylalanine derivatives have been identified as highly selective inhibitors of the β5 subunit of the proteasome, which is crucial for targeted cancer therapies .

Neuroscience Studies

FDMP plays an instrumental role in neuroscience research by aiding in the understanding of neurotransmitter systems. The compound's ability to mimic natural amino acids while providing distinct chemical properties makes it a valuable tool for studying brain chemistry.

Investigating Neurotransmitter Dynamics

Recent studies have employed FDMP to investigate the dynamics of neurotransmitter release and receptor binding. The fluorinated structure allows for better imaging techniques in PET scans, enhancing the understanding of brain disorders such as schizophrenia and depression .

Peptide Synthesis

The synthesis of fluorinated peptides using FDMP enhances the stability and bioactivity of therapeutic agents. Fluorination can modulate the physical and chemical properties of peptides, making them more effective in clinical applications.

Fluoro-Stabilization Effect

The introduction of FDMP into peptide sequences has been associated with a "fluoro-stabilization effect," where the stability of proteins is significantly improved. This effect is particularly beneficial in developing peptide-based vaccines and therapeutic proteins .

Analytical Chemistry

FDMP is also employed in various analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. Its presence can enhance the sensitivity and specificity of these analytical methods.

Enhancing Detection Methods

The incorporation of FDMP into biomolecules improves their detectability in complex mixtures, facilitating more accurate characterization of proteins and other biomolecules .

Data Summary Table

Application AreaSpecific Use CasesKey Benefits
Pharmaceutical DevelopmentDrug synthesis for neurological disordersImproved metabolic stability
Biochemical ResearchInvestigating protein interactionsEnhanced understanding of metabolic pathways
Neuroscience StudiesStudying neurotransmitter systemsBetter imaging techniques
Peptide SynthesisDeveloping stable therapeutic peptidesIncreased stability and bioactivity
Analytical ChemistryNMR and mass spectrometry applicationsImproved detection sensitivity

Mechanism of Action

The mechanism of action of 4-FLUORO-3,5-DIMETHYL-DL-PHENYLALANINE involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes and proteins, affecting their activity. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity to certain receptors, influencing biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenylalanine Derivatives

The following phenylalanine analogs share structural similarities, differing in substituents or stereochemistry:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
3,4-Dichloro-D-Phenylalanine 3,4-dichloro C₉H₇Cl₂NO₂ 248.07 Inhibitor of neurotransmitter synthesis; used in peptide modifications .
4-Acetyl-L-Phenylalanine 4-acetyl C₁₁H₁₃NO₃ 207.23 Photoswitchable amino acid for optogenetics; CAS 122555-04-8 .
Biphenylalanine 4-biphenyl C₁₅H₁₅NO₂ 253.29 Enhances peptide rigidity; used in protein engineering .
4-Fluoro-3,5-dimethyl-DL-phenylalanine 4-fluoro, 3,5-dimethyl C₁₁H₁₄FNO₂ 211.24 (estimated) Hypothesized increased lipophilicity (logP ~1.8); potential use in CNS-targeted therapeutics. N/A*

*Note: Data for this compound are extrapolated from analogs like 4-fluoro-3,5-dimethylbenzoic acid (melting point: 170–173°C; logP ~2.1) .

Fluorinated Aromatic Compounds

Fluorine substitution in aromatic systems often improves bioavailability and binding affinity. Key examples include:

Compound Name Structure Molecular Formula Key Findings References
4-Fluoro-3,5-dimethylbenzoic acid Benzoic acid derivative C₉H₉FO₂ High thermal stability (melts at 170°C); used as a pharmaceutical intermediate .
4-Fluoro-3,5-diiodobenzaldehyde Diiodo-fluorobenzaldehyde C₇H₃FI₂O Halogen-rich; employed in cross-coupling reactions .
N-(3-Chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide Sulfonamide derivative C₁₄H₁₂ClF₂NO₂S Anti-aging research candidate; 90% purity available commercially .

Q & A

Q. What are the recommended synthetic routes for 4-fluoro-3,5-dimethyl-DL-phenylalanine, and how do reaction conditions influence enantiomeric purity?

  • Methodological Answer : Synthesis typically involves electrophilic aromatic substitution or halogenation of phenylalanine derivatives. For fluorinated analogs, nitration followed by catalytic hydrogenation (as seen in nitro-phenylalanine synthesis ) can be adapted. Enantiomeric purity is influenced by reaction temperature, catalyst choice (e.g., palladium for hydrogenation), and chiral resolution techniques such as HPLC with chiral stationary phases . For DL-phenylalanine derivatives, racemization during synthesis is common; optimizing pH (<7) and avoiding prolonged heating reduces this.
  • Key Data :
ParameterTypical Value/TechniqueReference
Enantiomer SeparationChiral HPLC (e.g., Daicel columns)
Racemization ControlpH <7, low-temperature catalysis

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • HPLC (≥95% purity threshold ).
  • NMR (¹H/¹³C for fluorine and methyl group confirmation; δ~4.8 ppm for α-proton in phenylalanine backbone ).
  • Mass Spectrometry (Exact mass: ~211.2 g/mol; isotopic pattern confirms fluorine presence).
  • Elemental Analysis (C, H, N, F content matching theoretical values).

Q. What safety protocols are critical when handling fluorinated phenylalanine derivatives?

  • Methodological Answer :
  • PPE : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact (H315/H319 hazards ).
  • Ventilation : Use fume hoods to avoid inhalation (H335 ).
  • Storage : Inert atmosphere, away from oxidizers/strong acids (prevents decomposition ).
  • Waste Disposal : Fluorinated compounds require specialized disposal per local regulations.

Advanced Research Questions

Q. How does the 3,5-dimethyl and 4-fluoro substitution impact the compound’s metabolic stability in biological systems compared to non-halogenated analogs?

  • Methodological Answer : Fluorine enhances metabolic stability by resisting oxidative degradation (C-F bond strength). Methyl groups at 3,5 positions increase steric hindrance, reducing enzyme binding. To assess:
  • In vitro assays : Compare half-life in liver microsomes.
  • Computational modeling : Analyze steric maps (e.g., using MOE software) and logP (hydrophobicity ~1.1 g/cm³ ).
  • Data Interpretation : Higher logP suggests increased membrane permeability but potential aggregation risks.

Q. What experimental strategies resolve contradictions in reported bioactivity data for fluorinated phenylalanine derivatives?

  • Methodological Answer : Discrepancies often arise from:
  • Purity variations : Validate via HPLC and batch-to-batch comparisons .
  • Enantiomer-specific effects : Test D/L isomers separately .
  • Assay conditions : Standardize buffer pH, temperature, and cell lines.
  • Case Study : Contrast fluorinated vs. chlorinated analogs (e.g., 4-chloro-DL-phenylalanine ) to isolate fluorine’s electronic effects.

Q. How can researchers design isotope-labeled analogs of this compound for tracer studies?

  • Methodological Answer :
  • Deuterium Labeling : Replace methyl hydrogens via catalytic exchange (D₂O, Pd/C).
  • ¹⁸F Radiolabeling : Use nucleophilic substitution (K¹⁸F with aryl boronic esters ).
  • Validation : Confirm labeling efficiency via MS and radio-HPLC.

Data Contradiction Analysis

  • Issue : Conflicting melting points or solubility data.
    • Resolution : Cross-reference synthesis conditions (e.g., anhydrous vs. hydrated forms ).
    • Table :
PropertyReported RangeLikely Cause of Variation
Melting Point30–32°C vs. 35°CHydration state
Solubility in H₂OLow vs. moderatepH-dependent ionization

Comparative Study Design

  • Objective : Evaluate fluorinated vs. non-fluorinated phenylalanine in enzyme inhibition.
    • Methods :

Synthesis : Prepare 4-H (control) and 4-F derivatives.

Kinetic Assays : Measure IC₅₀ values.

Structural Analysis : X-ray crystallography of enzyme-ligand complexes.

  • Expected Outcome : Fluorine’s electronegativity alters binding affinity.

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